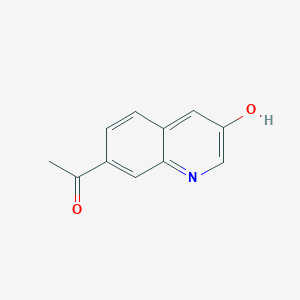
1-(3-Hydroxyquinolin-7-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(3-Hydroxyquinolin-7-yl)ethanone” is a compound with the molecular formula C11H9NO2 and a molecular weight of 187.19 . It’s a derivative of quinoline, a heterocyclic aromatic compound .
Synthesis Analysis
The synthesis of quinoline derivatives, including “this compound”, has been a subject of research due to their versatile applications in industrial and synthetic organic chemistry . Various synthesis protocols have been reported, including Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of “this compound” consists of a quinoline ring attached to an ethanone group . The quinoline ring is a bicyclic compound that contains a benzene ring fused with a pyridine moiety .Chemical Reactions Analysis
Quinoline derivatives, including “this compound”, can undergo various chemical reactions. For instance, they can participate in transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular formula (C11H9NO2), molecular weight (187.19), and its status as a derivative of quinoline .Aplicaciones Científicas De Investigación
Medicinal Chemistry and Drug Development
8-Hydroxyquinoline derivatives have drawn significant attention due to their broad spectrum of biological activities. These activities include anticancer, HIV, neurodegenerative disorders treatment, and more. The exploration of synthetic modifications of this moiety is on a large scale to develop potent drugs targeting various diseases. The metal chelation properties of these derivatives make them promising candidates for treating diseases involving metal ion dysregulation (Gupta, Luxami, & Paul, 2021).
Analytical Chemistry
In the field of analytical chemistry, compounds like 8-hydroxyquinoline serve as reversible indicators for bromate titrations. They are effective in titrating solutions of 8-hydroxyquinoline, although challenges exist due to the slow reaction between bromine and 8-hydroxyquinoline. The methodology for such titrations has been refined to ensure accuracy, demonstrating the utility of these compounds in precise analytical procedures (Belcher, 1949).
Environmental Science and Organic Pollutant Degradation
The application of redox mediators in conjunction with oxidoreductive enzymes presents a novel approach to degrading organic pollutants in industrial wastewater. 8-Hydroxyquinoline derivatives, through their redox activity, enhance the efficiency and range of substrates for pollution degradation. This enzymatic approach is promising for the remediation of recalcitrant compounds, offering an environmentally friendly solution to industrial pollution (Husain & Husain, 2007).
Organic Chemistry and Molecular Interactions
The study of excited state hydrogen atom transfer in solvent wire clusters attached to 7-hydroxyquinoline provides insights into molecular interactions at the quantum level. This research sheds light on the reaction mechanisms and pathways of hydrogen atom transfer, contributing to a deeper understanding of molecular dynamics and the design of novel chemical processes (Manca, Tanner, & Leutwyler, 2005).
Mecanismo De Acción
Target of Action
The primary targets of 1-(3-Hydroxyquinolin-7-yl)ethanone It is known that quinoline derivatives, which include this compound, have diverse pharmacological activities such as antimicrobial, antitubercular, anticancer, and antimalarial . They have also been found to act as selective glycine site antagonists related to many nervous system diseases, including stroke, Parkinson disease, and Alzheimer disease .
Mode of Action
The specific mode of action of This compound Quinoline derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular function
Biochemical Pathways
The exact biochemical pathways affected by This compound Quinoline derivatives are known to affect a variety of biochemical pathways, leading to their diverse pharmacological activities
Result of Action
The molecular and cellular effects of This compound Given the diverse pharmacological activities of quinoline derivatives, it can be inferred that the compound may have a variety of molecular and cellular effects
Propiedades
IUPAC Name |
1-(3-hydroxyquinolin-7-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-7(13)8-2-3-9-4-10(14)6-12-11(9)5-8/h2-6,14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVKLZBPUICSSEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=NC=C(C=C2C=C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

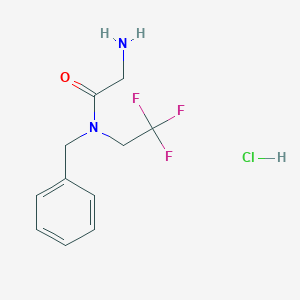
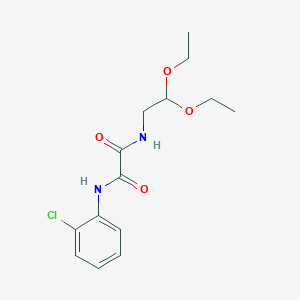
![N-[(2-Tert-butyl-1,3-thiazol-5-yl)methyl]-1-[5-(difluoromethyl)-1,2-oxazol-3-yl]methanamine;hydrochloride](/img/structure/B2576788.png)

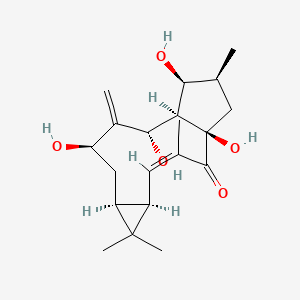
![2-{[3-allyl-5-(2-furyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B2576795.png)
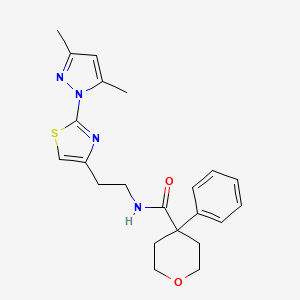
![5-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(5-chloro-2-methylphenyl)triazol-4-amine](/img/structure/B2576797.png)


![(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2-methoxyphenyl)methanone](/img/structure/B2576800.png)
![N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2576802.png)

![Dimethyl 2-[2-nitro-5-(trifluoromethyl)phenyl]-2-(2-propynyl)malonate](/img/structure/B2576807.png)